![molecular formula C19H15BrN2O4S B3206368 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide CAS No. 1040668-22-1](/img/structure/B3206368.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide
Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15BrN2O4S and its molecular weight is 447.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chalcones, or 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. Quinoline derivatives, on the other hand, are known for their biological properties. The fusion of these two chemical nuclei may yield compounds with interesting bioactivity profiles .
Synthesis and Structure
The compound is synthesized through a two-step reaction:
- Synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide (Compound 2): Quinoline-3-carboxylic acid reacts with thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone. The resulting compound is then subjected to a Claisen–Schmidt reaction with piperonal using KOH as a catalyst under ultrasonic irradiation .
- Formation of N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide (Compound 3): Compound 2 undergoes a cascade reaction with thionyl chloride, followed by the addition of 4-aminoacetophenone. A Claisen–Schmidt reaction with piperonal yields the target compound .
The structure of the compound is established through FTIR, HRMS, and 1H/13C-NMR analyses.
a. Anti-Cancer Activity: Chalcones have demonstrated anti-cancer properties. Investigating the impact of this compound on cancer cell lines could provide valuable insights into its potential as an anti-cancer agent .
b. Anti-Infective Properties: Chalcones are known for their anti-infective activity. Further studies could explore the compound’s efficacy against infectious agents .
c. Anti-Diabetic Potential: Given the diverse pharmacological activities of chalcones, assessing their impact on diabetes-related pathways may be worthwhile .
d. Antioxidant Properties: The compound’s structure suggests potential antioxidant activity. Investigating its radical-scavenging abilities could be informative .
e. HDAC Inhibition: Compound 2 has been used as an intermediate for constructing trithiocarbonates as HDAC inhibitors .
f. Heterocyclic Compounds: The fusion of quinoline and chalcone moieties results in a heterocyclic compound. Further exploration of its biological effects may reveal novel properties .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-14-3-1-2-13(7-14)17-9-22-19(26-17)27-10-18(23)21-8-12-4-5-15-16(6-12)25-11-24-15/h1-7,9H,8,10-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQIVZXRJSDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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